Benzenesulfonyl chloride, 4-(phenylmethyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzenesulfonyl chloride, 4-(phenylmethyl)- is an organosulfur compound with the formula C₆H₅SO₂Cl. It is a colorless viscous oil that dissolves in organic solvents but reacts with compounds containing reactive N-H and O-H bonds. This compound is primarily used to prepare sulfonamides and sulfonate esters by reactions with amines and alcohols, respectively .
Preparation Methods
Benzenesulfonyl chloride, 4-(phenylmethyl)- can be synthesized through several methods:
-
Phosphorus Pentachloride Method: : In this method, a mixture of finely divided phosphorus pentachloride and sodium benzenesulfonate is heated in an oil bath at 170–180°C for fifteen hours. The mixture is then cooled, and water with cracked ice is added. The benzenesulfonyl chloride is separated, washed, and distilled under reduced pressure for purification .
-
Phosphorus Oxychloride Method: : This method involves a mixture of sodium benzenesulfonate and phosphorus oxychloride, heated similarly to the phosphorus pentachloride method. The product is then purified through distillation .
-
Chlorosulfonic Acid Method: : In this method, chlorosulfonic acid is slowly added to benzene with continuous stirring, keeping the temperature between 20° and 25°C. The resulting mixture is then processed to obtain benzenesulfonyl chloride .
Chemical Reactions Analysis
Benzenesulfonyl chloride, 4-(phenylmethyl)- undergoes various types of chemical reactions:
-
Substitution Reactions: : It reacts with amines to form sulfonamides and with alcohols to form sulfonate esters. These reactions typically occur under mild conditions .
-
Electrophilic Aromatic Substitution: : This compound can undergo electrophilic aromatic substitution reactions, where the sulfonyl chloride group acts as an electrophile .
-
Nucleophilic Aromatic Substitution: : In the presence of strong nucleophiles, benzenesulfonyl chloride can undergo nucleophilic aromatic substitution, forming various substituted products .
Scientific Research Applications
Benzenesulfonyl chloride, 4-(phenylmethyl)- has several scientific research applications:
-
Chemistry: : It is used as a reagent in organic synthesis to prepare sulfonamides and sulfonate esters .
-
Biology: : This compound is used in the synthesis of various biologically active molecules, including inhibitors for enzymes such as human neutrophil elastase .
-
Medicine: : It is involved in the development of pharmaceuticals, particularly in the synthesis of compounds with potential therapeutic effects .
-
Industry: : Benzenesulfonyl chloride is used in the production of dyes, detergents, and other industrial chemicals .
Mechanism of Action
The mechanism of action of benzenesulfonyl chloride, 4-(phenylmethyl)- involves its reactivity as an electrophile. In electrophilic aromatic substitution reactions, the sulfonyl chloride group attacks the aromatic ring, forming a cationic intermediate. This intermediate then undergoes further reactions to form the final substituted product .
Comparison with Similar Compounds
Benzenesulfonyl chloride, 4-(phenylmethyl)- can be compared with similar compounds such as toluenesulfonyl chloride. While both compounds are used to prepare sulfonamides and sulfonate esters, toluenesulfonyl chloride is often preferred because it is a solid at room temperature and easier to handle . Other similar compounds include benzenesulfonic acid and its derivatives, which share similar reactivity patterns but differ in physical properties and specific applications .
Conclusion
Benzenesulfonyl chloride, 4-(phenylmethyl)- is a versatile compound with significant applications in chemistry, biology, medicine, and industry. Its unique reactivity and ability to form various derivatives make it an essential reagent in organic synthesis and scientific research.
Properties
IUPAC Name |
4-benzylbenzenesulfonyl chloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClO2S/c14-17(15,16)13-8-6-12(7-9-13)10-11-4-2-1-3-5-11/h1-9H,10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UGKIAXRDSDETIK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC2=CC=C(C=C2)S(=O)(=O)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClO2S |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10443181 |
Source
|
Record name | Benzenesulfonyl chloride, 4-(phenylmethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10443181 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.74 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1145-59-1 |
Source
|
Record name | Benzenesulfonyl chloride, 4-(phenylmethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10443181 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.